Cas no 1701505-02-3 (2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol)

2-クロロ-1-(5-クロロチオフェン-3-イル)エタン-1-オールは、有機合成中間体として重要な化合物です。分子式C6H6Cl2OSで表され、チオフェン環とクロロヒドリン構造を併せ持つことが特徴です。この化合物は特に医薬品や農薬の合成において有用なビルディングブロックとして機能し、選択的な反応性を示します。2つの反応性塩素官能基を有するため、多様な誘導体化が可能であり、分子骨格の修飾に適しています。また、比較的安定な物性を示すため、取り扱いが容易という利点があります。有機溶媒への溶解性が良好で、合成プロセスにおける適用範囲の広さも特長です。

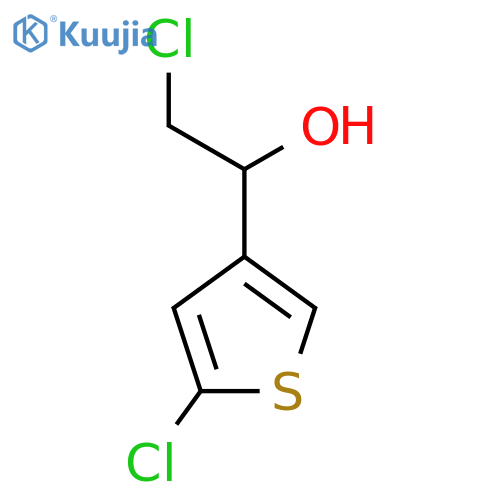

1701505-02-3 structure

商品名:2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol

- EN300-1981358

- 1701505-02-3

-

- インチ: 1S/C6H6Cl2OS/c7-2-5(9)4-1-6(8)10-3-4/h1,3,5,9H,2H2

- InChIKey: QSXDRBKLAJTZFI-UHFFFAOYSA-N

- ほほえんだ: ClCC(C1=CSC(=C1)Cl)O

計算された属性

- せいみつぶんしりょう: 195.9516414g/mol

- どういたいしつりょう: 195.9516414g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1981358-0.25g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-1981358-5.0g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1981358-0.5g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 0.5g |

$739.0 | 2023-09-16 | ||

| Enamine | EN300-1981358-10.0g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1981358-5g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 5g |

$2235.0 | 2023-09-16 | ||

| Enamine | EN300-1981358-1.0g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1981358-0.05g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-1981358-2.5g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-1981358-0.1g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-1981358-1g |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol |

1701505-02-3 | 1g |

$770.0 | 2023-09-16 |

2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

1701505-02-3 (2-chloro-1-(5-chlorothiophen-3-yl)ethan-1-ol) 関連製品

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量